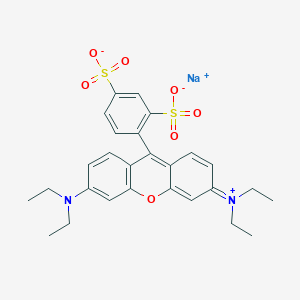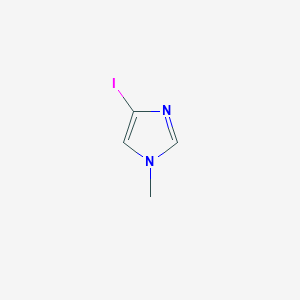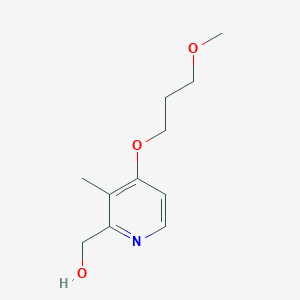![molecular formula C20H16N6O5 B105005 Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- CAS No. 16432-46-5](/img/structure/B105005.png)
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- is a synthetic compound that is widely used in scientific research. It is also known as Sudan I, a dye that is commonly used in the food industry. This compound has a wide range of applications in various fields, including biochemistry, physiology, and pharmacology.
Mécanisme D'action
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- works by binding to specific proteins and enzymes, thereby altering their activity. It has been shown to bind to the active site of enzymes, inhibiting their activity. It also binds to specific receptors on the surface of cells, altering their signaling pathways.
Effets Biochimiques Et Physiologiques
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. It also alters the activity of various signaling pathways, including the MAPK and PI3K pathways. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- has several advantages for use in lab experiments. It is a relatively cheap and easy-to-use compound that can be synthesized in large quantities. It is also stable and has a long shelf life. However, it also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research involving acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-. One area of interest is the development of new biosensors and diagnostic assays using this compound. Another area of interest is the study of its anti-inflammatory and anti-tumor properties, with the goal of developing new therapeutic agents. Additionally, there is interest in understanding the mechanism of action of this compound in more detail, with the goal of identifying new targets for drug development.
Méthodes De Synthèse
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- can be synthesized using various methods. One of the most common methods involves the reaction of 4-aminobenzenesulfonamide with 2-nitro-4-(4-nitrophenylazo)phenol in the presence of a catalyst. The resulting compound is then converted into acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-.
Applications De Recherche Scientifique
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- has numerous applications in scientific research. It is used as a marker in various biochemical assays, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting. It is also used in the development of biosensors and in the study of protein-protein interactions.
Propriétés
Numéro CAS |
16432-46-5 |
|---|---|
Nom du produit |
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- |
Formule moléculaire |
C20H16N6O5 |
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
N-[4-[2-nitro-4-[(4-nitrophenyl)diazenyl]anilino]phenyl]acetamide |
InChI |
InChI=1S/C20H16N6O5/c1-13(27)21-14-2-4-15(5-3-14)22-19-11-8-17(12-20(19)26(30)31)24-23-16-6-9-18(10-7-16)25(28)29/h2-12,22H,1H3,(H,21,27) |
Clé InChI |
VWDGUPKIGZINGO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
16432-46-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



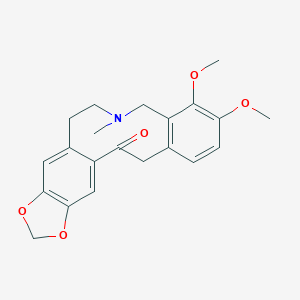
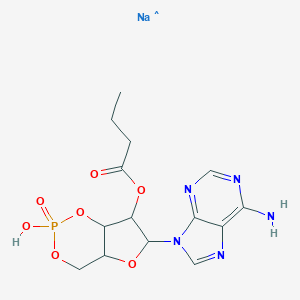
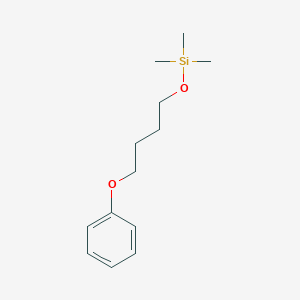
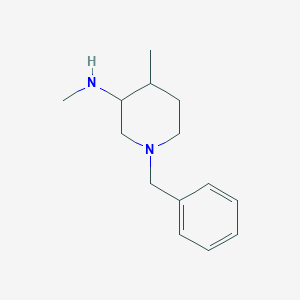
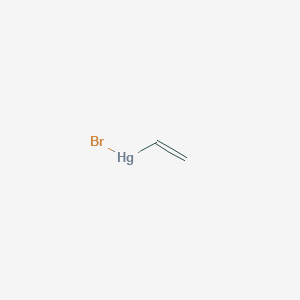

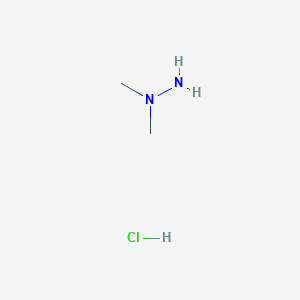


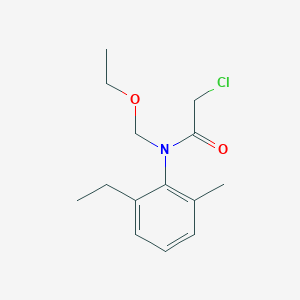
![(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B104952.png)
